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Compound of Interest

Compound Name: 2-Methyl-1-nonene

Cat. No.: B1345651

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Methyl-1-nonene, a valuable building block in organic synthesis. The following sections
detalil its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering insights for compound identification, structural elucidation, and quality
control.

Spectroscopic Data Summary

The key spectroscopic data for 2-Methyl-1-nonene are summarized in the tables below,
providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
PpPmM
~4.68 s 2H =CHz (a)
~1.98 t 2H -CH2-C= (c)
~1.71 s 3H -CHs (b)
~1.27 m 10H -(CH2)s- (d, €, f, g, h)
~0.88 t 3H -CHs (i)

13C NMR (Carbon NMR) Data

Chemical Shift (6) ppm Assignment
~145.5 C=CH: ())
~109.5 =CHz (K)
~38.1 -CH2-C= ()
~31.9 -(CH2)s-
~29.8 -(CH2)s-
~29.3 -(CH2)s-
~28.0 -(CH2)s-
~22.7 -(CH2)s-
~22.5 -CHs (m)
~14.1 -CHs (n)

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

~3075 Medium =C-H stretch

~2955, ~2925, ~2855 Strong C-H stretch (alkane)
~1650 Medium C=C stretch

~1465 Medium -CH2- bend

~890 Strong =CH2 bend (out-of-plane)

Mass Spectrometry (MS)

mlz Relative Intensity (%) Assighment

140 ~10 [M]* (Molecular lon)
111 ~25 [M - C2Hs]*

97 ~40 [M - C3H7]*

83 ~60 [M - CaHs]*

69 ~85 [M - CsH11]*

56 100 [CaHs]* (Base Peak)
41 ~95 [C3Hs]*

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of 2-Methyl-1-nonene is typically dissolved in an appropriate deuterated solvent,
such as chloroform-d (CDCIls), and transferred to an NMR tube. 1H and 3C NMR spectra are
then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For tH NMR,
parameters such as the number of scans, relaxation delay, and acquisition time are optimized
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to ensure a good signal-to-noise ratio. For 33C NMR, broadband proton decoupling is typically
used to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

The infrared spectrum of liquid 2-Methyl-1-nonene can be obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A neat sample (without solvent) is typically prepared as a thin film
between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
A background spectrum is recorded first and automatically subtracted from the sample
spectrum.

Mass Spectrometry

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry
(GC-MS) system. The volatile 2-Methyl-1-nonene is injected into the GC, where it is vaporized
and separated from any impurities. The separated compound then enters the mass
spectrometer, where it is ionized, typically by electron ionization (El). The resulting molecular
ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Methyl-1-nonene.
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Spectroscopic Analysis Workflow for 2-Methyl-1-nonene
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Caption: A flowchart of the spectroscopic analysis process.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical relationship of the fragmentation process of 2-Methyl-1-
nonene in an electron ionization mass spectrometer.
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Fragmentation Pathway of 2-Methyl-1-nonene
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Major Fragmentation Pathways
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Click to download full resolution via product page

Caption: A diagram showing the major fragmentation pathways.

» To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1-nonene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345651#spectroscopic-data-of-2-methyl-1-nonene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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